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Compound Name: Enviroxime

Cat. No.: B1683833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Enviroxime is a benzimidazole derivative that has demonstrated potent in vitro activity against

a broad spectrum of rhinoviruses and enteroviruses, the primary causative agents of the

common cold and other significant human diseases. Its mechanism of action involves the

inhibition of viral RNA replication, a critical step in the viral life cycle. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

biological activities of Enviroxime. Detailed summaries of its antiviral efficacy, mechanism of

action, and relevant experimental methodologies are presented to serve as a valuable resource

for researchers in the fields of virology and antiviral drug development.

Chemical Structure and Physicochemical Properties
Enviroxime, with the chemical name (E)-2-amino-6-benzoyl-1-

(isopropylsulfonyl)benzimidazole oxime, is a substituted benzimidazole. Its chemical structure

is characterized by a central benzimidazole core, an isopropylsulfonyl group at the N1 position,

an amino group at the C2 position, and a benzoyl oxime moiety at the C6 position.

Physicochemical Data
The following table summarizes the key physicochemical properties of Enviroxime. These

parameters are crucial for understanding its absorption, distribution, metabolism, and excretion
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(ADME) profile, as well as for formulation development.

Property Value Source

Molecular Formula C₁₇H₁₈N₄O₃S PubChem

Molecular Weight 358.4 g/mol PubChem

Appearance White to off-white solid MedchemExpress.com[1]

Solubility
Soluble in DMSO (≥ 50

mg/mL)
MedchemExpress.com[1]

Calculated logP 3.1 PubChem

Hydrogen Bond Donors 2 PubChem

Hydrogen Bond Acceptors 6 PubChem

Antiviral Activity
Enviroxime exhibits potent and broad-spectrum activity against numerous serotypes of human

rhinoviruses (HRV) and other enteroviruses. Its efficacy is typically evaluated through in vitro

cell-based assays that measure the inhibition of viral replication.

In Vitro Antiviral Efficacy
The antiviral activity of Enviroxime is quantified by its half-maximal effective concentration

(EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the

compound required to inhibit viral replication by 50%. The following table compiles reported

EC₅₀ and IC₅₀ values for Enviroxime against various picornaviruses.
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Virus Serotype Cell Line Assay Type EC₅₀ / IC₅₀ (µM) Source

Enterovirus 71

(EV71)
RD Cells

Plaque

Reduction
0.15

Developments

towards antiviral

therapies against

enterovirus 71[1]

Enterovirus 71

(EV71)
HIOs CPE Inhibition 0.4 ± 0.2

CC 50 , EC 50 ,

and selectivity

indices of

enviroxime,

rupintrivir, and 2

CMC in HIOs

and RD cells.[2]

Enterovirus 71

(EV71)
HIOs

RNA Yield

Reduction
1.4 ± 0.3

CC 50 , EC 50 ,

and selectivity

indices of

enviroxime,

rupintrivir, and 2

CMC in HIOs

and RD cells.[2]

Enterovirus 71

(EV71)
RD Cells CPE Inhibition 0.06 ± 0.001

CC 50 , EC 50 ,

and selectivity

indices of

enviroxime,

rupintrivir, and 2

CMC in HIOs

and RD cells.[2]

Enterovirus 71

(EV71)
RD Cells

RNA Yield

Reduction
0.2 ± 0.04

CC 50 , EC 50 ,

and selectivity

indices of

enviroxime,

rupintrivir, and 2

CMC in HIOs

and RD cells.[2]
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Human

Rhinovirus (15

serotypes)

-
Plaque

Reduction
0.17 - 1.0

The human

rhinovirus:

human‐

pathological

impact,

mechanisms of

antirhinoviral

agents, and

strategies for

their discovery[2]

Human

Rhinovirus

(various

serotypes)

- Cell Protection 0.03 - 0.2

The human

rhinovirus:

human‐

pathological

impact,

mechanisms of

antirhinoviral

agents, and

strategies for

their discovery[2]

Mechanism of Action
Enviroxime's antiviral effect stems from its ability to inhibit the replication of viral RNA.[3] The

primary target of Enviroxime is the viral non-structural protein 3A.[3] The interaction of

Enviroxime with protein 3A disrupts the formation and function of the viral replication complex,

which is essential for the synthesis of new viral RNA genomes.[3][4]

Signaling Pathway of Enviroxime's Antiviral Action
Enviroxime's mechanism involves a complex interplay between the viral protein 3A and host

cell factors. The binding of Enviroxime to 3A is thought to interfere with the recruitment of

essential host proteins, such as phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the Golgi-

specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1), to the replication

organelles.[4][5] This disruption prevents the formation of a functional replication complex,

leading to the inhibition of viral RNA synthesis, particularly the production of the plus-strand
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RNA.[3] Furthermore, there is evidence to suggest that Enviroxime and its analogs may also

interfere with viral polyprotein processing.[1]

Picornavirus Replication Cycle
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Figure 1: Signaling pathway of Enviroxime's antiviral action.
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Viral resistance to Enviroxime has been mapped to mutations within the coding region of the

3A protein.[3][6] These mutations likely alter the binding site of the drug, thereby reducing its

inhibitory effect. The identification of these resistance mutations provides strong evidence for

the direct or indirect interaction of Enviroxime with the 3A protein.

Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to

characterize the antiviral properties of compounds like Enviroxime.

Plaque Reduction Assay
This assay is a standard method for quantifying the infectious virus titer and for determining the

antiviral activity of a compound.
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1. Seed susceptible cells (e.g., HeLa) in multi-well plates and grow to confluence.

2. Prepare serial dilutions of Enviroxime in cell culture medium.

3. Pre-incubate cells with the diluted Enviroxime for a defined period (e.g., 1 hour).

4. Infect the cells with a known amount of rhinovirus (e.g., HRV-14) at a specific multiplicity of infection (MOI).

5. After an adsorption period (e.g., 1 hour), remove the virus inoculum.

6. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without Enviroxime.

7. Incubate the plates for several days (e.g., 3-5 days) to allow for plaque formation.

8. Fix and stain the cells (e.g., with crystal violet).

9. Count the number of plaques in each well.

10. Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC₅₀ value.

Click to download full resolution via product page

Figure 2: Workflow for a typical plaque reduction assay.
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Detailed Methodology (Example for Rhinovirus):

Cell Culture: HeLa cells are seeded in 6-well plates and cultured until they form a confluent

monolayer.[7]

Compound Preparation: Enviroxime is dissolved in DMSO to create a stock solution, which

is then serially diluted in Eagle's Minimum Essential Medium (EMEM) to the desired

concentrations.

Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then

infected with a dilution of human rhinovirus (e.g., HRV-14 or HRV-16) calculated to produce

approximately 50-100 plaque-forming units (PFU) per well.[7]

Treatment and Overlay: After a 1-hour adsorption period at 33°C, the virus inoculum is

removed, and the cells are overlaid with EMEM containing 0.7% low-melt agarose and the

various concentrations of Enviroxime.[7]

Incubation: The plates are incubated at 33°C in a 5% CO₂ atmosphere for 3 days.[7]

Staining and Quantification: The cells are fixed with 1% buffered formaldehyde and stained

with crystal violet. The plaques (clear zones where cells have been lysed by the virus) are

then counted. The IC₅₀ is calculated as the concentration of Enviroxime that reduces the

number of plaques by 50% compared to the untreated control.[7]

RNA Dot Blot Analysis
This technique is used to detect and quantify specific RNA molecules, such as viral RNA, in a

sample. It was instrumental in demonstrating that Enviroxime preferentially inhibits the

synthesis of the viral plus-strand RNA.[3]
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1. Infect cells with virus in the presence or absence of Enviroxime.

2. At various times post-infection, harvest the cells and extract total RNA.

3. Denature the RNA samples.

4. Spot the denatured RNA onto a nylon or nitrocellulose membrane.

5. Immobilize the RNA on the membrane (e.g., by UV cross-linking).

6. Pre-hybridize the membrane to block non-specific binding sites.

7. Hybridize the membrane with a labeled probe specific for the viral RNA (e.g., a radiolabeled DNA or RNA probe).

8. Wash the membrane to remove unbound probe.

9. Detect the signal from the labeled probe (e.g., by autoradiography or chemiluminescence).

10. Quantify the signal intensity to determine the relative amount of viral RNA.

Click to download full resolution via product page

Figure 3: Workflow for RNA dot blot analysis of viral RNA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1683833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology (Example for Poliovirus):

Cell Infection and Treatment: HeLa cells are infected with poliovirus type 1 in the presence of

Enviroxime or a vehicle control (DMSO).[3]

RNA Extraction: At different time points post-infection, total cellular RNA is extracted from the

cells.

RNA Application to Membrane: The extracted RNA is denatured and applied as dots to a

nylon membrane.

Hybridization: The membrane is hybridized with a ³²P-labeled DNA probe that is

complementary to either the plus- or minus-strand of the poliovirus RNA.

Washing and Detection: The membrane is washed to remove any unbound probe, and the

radioactive signal is detected by autoradiography.

Analysis: The intensity of the dots is quantified to determine the relative amounts of plus- and

minus-strand viral RNA in the presence and absence of Enviroxime.

Site-Directed Mutagenesis
This technique is used to introduce specific mutations into a DNA sequence, such as the gene

encoding the viral 3A protein. It is a critical tool for identifying the genetic basis of drug

resistance and for studying the structure-function relationships of proteins.[6]
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1. Design primers containing the desired mutation in the 3A coding region.

2. Use a plasmid containing the wild-type viral cDNA as a template for PCR with the mutagenic primers.

3. The PCR amplifies the entire plasmid, incorporating the mutation.

4. Digest the PCR product with a restriction enzyme (e.g., DpnI) that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

5. Transform the mutated plasmid into competent E. coli cells.

6. Select transformed colonies and isolate the plasmid DNA.

7. Sequence the plasmid DNA to confirm the presence of the desired mutation.

8. Use the mutated plasmid to generate recombinant virus and test for resistance to Enviroxime.

Click to download full resolution via product page

Figure 4: Workflow for site-directed mutagenesis of the viral 3A protein.
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Primer Design: Oligonucleotide primers are designed to be complementary to the region of

the rhinovirus 14 3A gene where the mutation is to be introduced, with the desired nucleotide

change in the middle of the primer.

PCR Mutagenesis: A PCR reaction is performed using a high-fidelity DNA polymerase, the

mutagenic primers, and a plasmid containing the full-length cDNA of rhinovirus 14 as the

template.

Template Digestion: The parental, non-mutated plasmid DNA is digested by adding the

restriction enzyme DpnI directly to the PCR reaction.

Transformation: The resulting mutated plasmids are transformed into competent E. coli cells.

Screening and Sequencing: Plasmids are isolated from individual bacterial colonies and

sequenced to confirm the presence of the intended mutation in the 3A gene.

Functional Analysis: The mutated cDNA is then used to generate infectious virus, which is

subsequently tested for its susceptibility to Enviroxime in a plaque reduction assay to

confirm that the mutation confers resistance.

Pharmacokinetics
While Enviroxime has demonstrated potent in vitro antiviral activity, its clinical development

has been hampered by poor pharmacokinetic properties, including low oral bioavailability.[1]

Studies in animal models have been conducted to evaluate its ADME profile.

A study on vinylacetylene analogs of Enviroxime reported that a p-fluoro derivative exhibited

oral bioavailability in Rhesus monkeys.[8] However, specific quantitative pharmacokinetic

parameters for the parent Enviroxime molecule are not extensively detailed in the readily

available literature, which has been a significant hurdle in its progression as a therapeutic

agent.

Conclusion
Enviroxime remains a significant tool for the study of picornavirus replication due to its well-

defined mechanism of action targeting the viral 3A protein. Its potent and broad-spectrum in

vitro activity highlights the potential of targeting this viral protein for the development of new
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antiviral therapies. However, the challenges associated with its pharmacokinetic profile

underscore the importance of optimizing drug-like properties in the early stages of antiviral drug

discovery. Further research into the structural basis of Enviroxime's interaction with the 3A

protein and its host factor partners could pave the way for the design of new, more effective,

and bioavailable inhibitors of rhinovirus and enterovirus replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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